PZ-2891 is a pantazine, a novel class of orally bioavailable PanK modulators []. This drug-like molecule functions as a chemical probe for investigating the role of coenzyme A (CoA) biosynthesis in various biological processes []. PZ-2891 exhibits nanomolar binding affinity for PANK3, a specific isoform of PanK [].
PZ-2891 is a synthetic compound developed as an allosteric activator of pantothenate kinase, an enzyme crucial for the regulation of cellular coenzyme A levels. This compound has garnered attention due to its ability to cross the blood-brain barrier, making it a potential therapeutic agent for conditions associated with pantothenate kinase deficiencies, such as pantothenate kinase-associated neurodegeneration. The synthesis and optimization of PZ-2891 were guided by a library screening process, which aimed to enhance its potency and pharmacokinetic properties while minimizing lipophilicity.
PZ-2891 was synthesized through a chemical optimization process following an initial hit identified from a library screen. It belongs to a class of compounds known as pantazines, which are characterized by their ability to modulate the activity of pantothenate kinase enzymes. Specifically, PZ-2891 targets the human pantothenate kinase 3 isoform (PANK3) and has been shown to stabilize its active conformation, thus enhancing its enzymatic activity in the presence of ATP and magnesium ions .
The synthesis of PZ-2891 involved several key steps:
The final compound was characterized by its high affinity for PANK3, with an IC50 value significantly lower than that of its predecessors.
The molecular structure of PZ-2891 reveals several critical components that facilitate its interaction with PANK3:
The crystal structure of the PANK3-PZ-2891 complex has been resolved, providing insights into how the compound interacts at the molecular level, including specific amino acid residues involved in binding.
PZ-2891 functions primarily as an allosteric activator rather than undergoing significant chemical transformations itself. Its mechanism involves binding to the pantothenate site on PANK3, which prevents feedback inhibition by acetyl-CoA. This binding stabilizes the enzyme in an active conformation that enhances its catalytic activity towards pantothenate, leading to increased levels of coenzyme A in cells .
The mechanism of action for PZ-2891 is characterized by:
Quantitative analyses have shown that PZ-2891 has a residence time of approximately 34 minutes on PANK3, indicating strong binding affinity (0.2 nM) which is crucial for its therapeutic potential .
PZ-2891 exhibits several notable physical and chemical properties:
These properties contribute to its effectiveness as a therapeutic agent capable of penetrating biological barriers.
PZ-2891 has significant potential applications in scientific research and therapeutic development:
Ongoing research aims to further elucidate its mechanisms and expand its applications in clinical settings.
Coenzyme A (CoA) is an essential cofactor in over 100 biochemical reactions, including energy production (citric acid cycle), fatty acid metabolism, and complex lipid synthesis. Its biosynthesis begins with vitamin B5 (pantothenate) and proceeds through five enzymatic steps. The first and rate-limiting step—the phosphorylation of pantothenate to phosphopantothenate—is catalyzed exclusively by pantothenate kinases (PANKs). Mammals express four PANK isoforms derived from three genes: PANK1 (yielding cytosolic PANK1α and mitochondrial PANK1β), PANK2 (mitochondrial), and PANK3 (cytosolic). These isoforms exhibit distinct tissue distributions, subcellular localizations, and regulatory mechanisms [2] [6].
Table 1: Mammalian Pantothenate Kinase Isoforms
Isoform | Subcellular Localization | Primary Tissues | Sensitivity to Acetyl-CoA Inhibition |
---|---|---|---|
PANK1α | Nuclear | Liver, Kidney | Moderate (IC₅₀: ~1 μM) |
PANK1β | Mitochondrial/Cytosolic | Liver, Heart | Low (IC₅₀: ~5 μM) |
PANK2 | Mitochondrial | Brain, Retina | High (IC₅₀: ~0.1 μM) |
PANK3 | Cytosolic | Ubiquitous | Moderate (IC₅₀: ~1 μM) |
PANK isoforms are allosterically inhibited by acetyl-CoA and other acyl-CoA esters, creating a feedback loop that maintains cellular CoA homeostasis. PANK2, localized to the mitochondrial intermembrane space, is uniquely activated by long-chain acylcarnitines, linking its activity to fatty acid β-oxidation [2] [4]. This compartmentalization allows PANK isoforms to regulate CoA pools in specific subcellular locations, with mitochondrial isoforms (PANK1β, PANK2) critical for energy metabolism and cytosolic/nuclear isoforms (PANK1α, PANK3) supporting lipid and carbohydrate metabolism [2] [6].
Pantothenate kinase-associated neurodegeneration (PKAN) is a rare, autosomal recessive disorder caused by biallelic mutations in the PANK2 gene. PKAN is characterized by progressive dystonia, dysarthria, rigidity, pigmentary retinopathy, and psychiatric symptoms. A hallmark radiographic feature—the "eye of the tiger" sign on T2-weighted MRI—reflects abnormal iron accumulation in the globus pallidus, surrounded by edema-induced hyperintensity [3] [7].
PANK2 mutations (e.g., truncations, missense variants) result in loss-of-function or complete absence of the PANK2 enzyme. This disrupts mitochondrial CoA biosynthesis, leading to:
Mouse models of PANK deficiency confirm these mechanisms: Neuronal-specific Pank1/Pank2 double-knockout mice exhibit severe locomotor impairment, weight loss, and early death due to hypoglycemia and defective ketone utilization [2] [8].
The absence of disease-modifying therapies for PKAN and the limitations of existing approaches underscore the need for targeted PANK modulators:
PANK modulation also holds potential beyond PKAN. In metabolic disorders like propionic acidemia, PANK activation elevates CoA to detoxify propionyl-CoA [8]. Conversely, PANK inhibitors may reduce hepatic CoA to normalize glucose production in diabetes [8] [4].
Table 2: Therapeutic Challenges in PKAN and Rationale for PANK Modulation
Challenge | Limitation | PANK Modulator Approach |
---|---|---|
Blood-Brain Barrier (BBB) | CoA precursors cannot cross BBB | PZ-2891 penetrates BBB (confirmed in mice) |
Feedback Inhibition | Acyl-CoA inhibits residual PANK activity | PZ-2891 locks PANK in active conformation |
Isoform Compensation | PANK2 loss cannot be fully compensated | Activates PANK1/PANK3 to restore CoA |
Mitochondrial Dysfunction | CoA deficiency impairs energy production | Increases mitochondrial acetyl-CoA |
PZ-2891 (CAS 2170608-82-7) is an orally bioavailable, brain-penetrant pantothenate kinase modulator developed through LipE (lipophilic efficiency)-guided optimization. It exhibits a unique dual mechanism:
Table 3: Biochemical Profile of PZ-2891
Parameter | hPANK1β | hPANK2 | hPANK3 | Significance |
---|---|---|---|---|
IC₅₀ (nM) | 40.2 | 0.7 | 1.3 | High affinity for PANK2/PANK3 |
cLogP | 2.9 | 2.9 | 2.9 | Balanced lipophilicity for CNS penetration |
LipE | 6.5 | 8.1 | 7.9 | Optimized potency vs. lipophilicity |
Structural Mechanism: PZ-2891 binds the pantothenate pocket and dimer interface of the PANK•ATP•Mg²⁺ complex, forming a high-affinity ternary complex. This binding "locks" one protomer in an active conformation, while engaging residue R306' on the opposite protomer to stabilize the dimer (residence time: 34 minutes). The isopropyl group of PZ-2891 occupies a hydrophobic flap, and its carbonyl forms hydrogen bonds with R207—key interactions absent in its inactive isomer (PZ-3067) [1] [5].
Functional Outcomes:
Table 4: Comparative Mechanisms of PKAN Therapeutic Strategies
Strategy | Mechanism | BBB Penetration | Effect on Brain CoA |
---|---|---|---|
Phosphopantetheine | Bypasses PANK step | No | None |
CoA Supplementation | Direct CoA replacement | No | None |
PZ-2891 | Allosteric PANK activation | Yes | Significant increase |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7